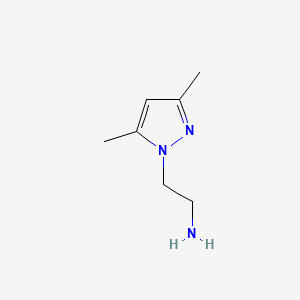

2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-dimethylpyrazol-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-6-5-7(2)10(9-6)4-3-8/h5H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXLOXQBWUPCCDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50360227 | |

| Record name | 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62821-88-9 | |

| Record name | 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols, data summaries, and pathway visualizations to facilitate further investigation and application of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. While experimental data for some properties are limited, predicted values from reliable computational models have been included to provide a comprehensive profile.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃N₃ | PubChem |

| Molecular Weight | 139.20 g/mol | Fisher Scientific |

| CAS Number | 62821-88-9 | Chemspace |

| Melting Point | 60 °C | Chemsrc |

| Flash Point | 96 °C | Chemsrc |

| Predicted XlogP | 0.0 | PubChemLite |

| Predicted pKa | Basic: ~9.5 (amine), Weakly Basic: ~2.5 (pyrazole) | Inferred from similar structures |

| Solubility | Soluble in many organic solvents such as ethanol and dimethylformamide; insoluble in water. | ChemBK |

| Purity | 97% | Fisher Scientific |

Note: Predicted values are computationally derived and should be confirmed by experimental analysis.

Synthesis and Characterization

Synthetic Protocol

The synthesis of this compound can be achieved through a two-step process involving the N-alkylation of 3,5-dimethylpyrazole followed by the reduction of a nitrile group.

Step 1: Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile

A general procedure for the N-alkylation of pyrazoles can be adapted for this step.

-

Materials: 3,5-dimethylpyrazole, chloroacetonitrile, sodium hydride (NaH), and anhydrous N,N-dimethylformamide (DMF).

-

Procedure:

-

To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF at 0 °C, add 3,5-dimethylpyrazole (1 equivalent) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Cool the mixture back to 0 °C and add chloroacetonitrile (1.1 equivalents) dropwise.

-

Let the reaction proceed at room temperature overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Reduction of 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile to this compound

-

Materials: 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile, lithium aluminum hydride (LiAlH₄), and anhydrous tetrahydrofuran (THF).

-

Procedure:

-

To a stirred suspension of lithium aluminum hydride (2-3 equivalents) in anhydrous THF at 0 °C, add a solution of 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile (1 equivalent) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cautiously quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

-

Filter the resulting solid and wash with THF.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the product by distillation or column chromatography.

-

Characterization

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the two methyl groups on the pyrazole ring, the pyrazole ring proton, and the two methylene groups of the ethylamine side chain.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of distinct carbon environments in the molecule, corresponding to the pyrazole ring carbons, the methyl groups, and the ethylamine side chain carbons.

-

Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound.

Experimental Workflow

The overall experimental workflow for the synthesis and characterization is depicted below.

Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine from Hydrazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and efficient two-step synthetic route to obtain 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine, a valuable building block in medicinal chemistry, starting from hydrazine. The synthesis involves the initial formation of the 3,5-dimethylpyrazole core via the Knorr pyrazole synthesis, followed by N-alkylation with a protected 2-aminoethyl group and subsequent deprotection.

Core Synthetic Strategy

The synthesis of this compound from hydrazine is most effectively achieved through a two-stage process. The first stage involves the well-established Knorr pyrazole synthesis to construct the 3,5-dimethylpyrazole ring. The second stage introduces the ethanamine side chain via N-alkylation using a protected aminoethylating agent, followed by the removal of the protecting group. This approach ensures high yields and minimizes side reactions.

The overall synthetic workflow is depicted below:

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of 3,5-Dimethylpyrazole

This stage employs the Knorr pyrazole synthesis, a cyclocondensation reaction between a hydrazine and a 1,3-dicarbonyl compound.[1][2][3][4] For the synthesis of 3,5-dimethylpyrazole, hydrazine hydrate is reacted with acetylacetone (2,4-pentanedione).[5][6]

Methodology:

-

To a solution of hydrazine hydrate (0.20 mol) in 40 mL of water, acetylacetone (0.20 mol) is added dropwise with stirring at 15°C.

-

The reaction mixture is stirred for 2 hours at this temperature.

-

The resulting white precipitate is collected by filtration, washed with cold water, and dried under reduced pressure.

-

The crude product can be purified by recrystallization from ethanol, although the purity is often high enough for the subsequent step.

Stage 2: N-Alkylation and Deprotection (Gabriel Synthesis Approach)

The introduction of the 2-aminoethyl side chain is achieved through a Gabriel synthesis, which is a reliable method for preparing primary amines.[1][4][7] This involves the N-alkylation of 3,5-dimethylpyrazole with N-(2-bromoethyl)phthalimide, followed by the liberation of the primary amine via hydrazinolysis. A similar reaction has been successfully used to synthesize N-[(3,5-Dimethyl-pyrazol-1-yl)methyl]phthalimide.[7]

Step 2a: N-Alkylation - Synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)phthalimide

-

To a solution of 3,5-dimethylpyrazole (1.0 equiv) in anhydrous dimethylformamide (DMF), a base such as potassium carbonate (K2CO3, 2.0 equiv) is added.

-

The mixture is stirred at room temperature for 30 minutes.

-

N-(2-bromoethyl)phthalimide (1.1 equiv) is then added to the suspension.

-

The reaction mixture is heated to 80-90°C and stirred for 12-16 hours, with the progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature, poured into ice water, and the resulting precipitate is collected by filtration.

-

The crude product is washed with water and can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Step 2b: Deprotection - Synthesis of this compound

-

The protected intermediate, N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)phthalimide (1.0 equiv), is suspended in a suitable solvent such as ethanol or a tetrahydrofuran (THF)/water mixture.

-

Hydrazine hydrate (4-5 equiv) is added to the suspension.[8]

-

The reaction mixture is heated to reflux and stirred for 4-6 hours.

-

After cooling to room temperature, the precipitated phthalhydrazide byproduct is removed by filtration.

-

The filtrate is concentrated under reduced pressure to remove the solvent.

-

The residue is taken up in a suitable organic solvent (e.g., dichloromethane) and washed with aqueous sodium hydroxide to remove any remaining phthalhydrazide.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the final product, this compound.

Quantitative Data

The following table summarizes the expected yields and key physical properties of the compounds involved in the synthesis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Yield (%) | Reference(s) |

| 3,5-Dimethylpyrazole | C5H8N2 | 96.13 | White solid | 107-108 | ~95 | [5][6] |

| N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)phthalimide | C15H15N3O2 | 269.30 | Solid | Not reported | - | - |

| This compound | C7H13N3 | 139.20 | Liquid/Solid | 60 | High | [9] |

Note: The yield for the N-alkylation and deprotection steps can vary depending on the specific reaction conditions and purification methods employed.

Characterization of the Final Product

The structure of this compound can be confirmed by standard spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two methyl groups on the pyrazole ring, a singlet for the proton at the 4-position of the pyrazole ring, and two triplets corresponding to the two methylene groups of the ethylamine side chain, as well as a broad singlet for the primary amine protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbons, the pyrazole ring carbons, and the two carbons of the ethylamine side chain.[10]

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the final product.

Alternative N-Alkylation Strategy: Boc Protection

An alternative to the Gabriel synthesis is the use of a Boc-protected aminoethylating agent, such as tert-butyl (2-bromoethyl)carbamate.

Figure 2: Alternative N-alkylation strategy using Boc protection.

This method involves a similar N-alkylation step as described above, followed by deprotection of the Boc group under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent.[1][2][3][11] This route can be advantageous in cases where the strong basic conditions of the Gabriel synthesis are not compatible with other functional groups in the molecule.

Conclusion

The synthesis of this compound from hydrazine is a straightforward and high-yielding process when approached in a stepwise manner. The initial formation of the 3,5-dimethylpyrazole core is a classic and efficient reaction. The subsequent introduction of the 2-aminoethyl side chain, particularly via the Gabriel synthesis, provides a reliable method to obtain the desired product. This technical guide provides researchers and drug development professionals with the necessary information to successfully synthesize this valuable heterocyclic building block.

References

- 1. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 2. benchchem.com [benchchem.com]

- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. scholarworks.uni.edu [scholarworks.uni.edu]

- 6. scribd.com [scribd.com]

- 7. N-[(3,5-Dimethyl-pyrazol-1-yl)meth-yl]phthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. 2-(3,5-dimethyl-pyrazol-1-yl)-ethylamine | CAS#:62821-88-9 | Chemsrc [chemsrc.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. Boc Deprotection - TFA [commonorganicchemistry.com]

In-Depth Technical Guide: 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide provides a comprehensive overview of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine, including its chemical identity, inferred synthesis, and potential biological activities based on the broader class of pyrazole derivatives. Specific experimental data on the biological activity and detailed signaling pathways for this exact compound are limited in publicly available literature. Therefore, information regarding its potential therapeutic effects is extrapolated from studies on structurally analogous compounds.

Chemical Identification and Physicochemical Properties

This compound is a heterocyclic amine with the following key identifiers and properties:

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 62821-88-9[1][2] |

| Molecular Formula | C₇H₁₃N₃[3] |

| Molecular Weight | 139.20 g/mol [2] |

| Synonyms | 2-(3,5-Dimethyl-pyrazol-1-yl)-ethylamine |

| Hydrochloride CAS No. | 108641-46-9[4] |

Synthesis and Characterization

While a definitive, step-by-step synthesis protocol for this compound is not explicitly detailed in the surveyed literature, a plausible and efficient synthetic route can be constructed based on established methods for N-alkylation of pyrazoles.

Proposed Synthetic Pathway

The synthesis can be logically approached in two primary stages:

-

Formation of the Pyrazole Ring: Synthesis of the core 3,5-dimethylpyrazole heterocycle.

-

N-Alkylation: Attachment of the ethanamine side chain to the pyrazole nitrogen.

A general workflow for this proposed synthesis is illustrated below.

Caption: Proposed synthetic workflow for this compound.

Inferred Experimental Protocols

Step 1: Synthesis of 3,5-dimethylpyrazole

-

Principle: This reaction is a classic condensation of a 1,3-dicarbonyl compound with hydrazine.

-

Reagents: Acetylacetone, Hydrazine hydrate, Ethanol (as solvent).

-

Procedure:

-

Dissolve acetylacetone in ethanol in a round-bottom flask equipped with a condenser.

-

Add hydrazine hydrate dropwise to the stirred solution. The reaction is often exothermic and may require cooling to maintain a controlled temperature.

-

After the addition is complete, heat the mixture to reflux for 2-4 hours to drive the reaction to completion.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by distillation or recrystallization from a suitable solvent system.

-

Step 2: N-Alkylation to yield this compound

-

Principle: Nucleophilic substitution reaction where the deprotonated pyrazole nitrogen attacks the electrophilic carbon of a 2-haloethylamine.

-

Reagents: 3,5-dimethylpyrazole, a suitable 2-haloethylamine derivative (e.g., 2-bromoethylamine hydrobromide), a strong base (e.g., sodium hydride or potassium carbonate), and an aprotic polar solvent (e.g., Dimethylformamide - DMF).

-

Procedure:

-

Suspend a strong base, such as sodium hydride, in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

-

Add a solution of 3,5-dimethylpyrazole in DMF dropwise to the suspension.

-

Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the pyrazolate anion.

-

Add the 2-haloethylamine derivative to the reaction mixture.

-

Heat the reaction mixture (e.g., to 60-80 °C) and stir for several hours until TLC indicates the consumption of the starting material.

-

Cool the reaction mixture and carefully quench with water.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

Characterization

The structural confirmation of the synthesized this compound would be achieved through a combination of spectroscopic methods.

| Technique | Expected Data |

| ¹H NMR | Signals for two distinct methyl groups on the pyrazole ring, a singlet for the C4-proton of the pyrazole, and two triplets for the diastereotopic protons of the ethylamine side chain. |

| ¹³C NMR | Resonances corresponding to the carbons of the pyrazole ring, the two methyl carbons, and the two carbons of the ethylamine moiety. |

| Mass Spec. | A molecular ion peak [M+H]⁺ at approximately m/z 140.1182. |

| IR Spec. | Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching, and C=N/C=C stretching from the pyrazole ring. |

Potential Biological Activities and Screening Protocols

While specific biological data for this compound is scarce, the pyrazole scaffold is a well-established pharmacophore present in numerous clinically approved drugs and biologically active molecules.[5][6][7] Based on extensive literature on pyrazole derivatives, this compound could be a candidate for screening in several therapeutic areas.[4][8][9][10][11][12][13][14][15]

References

- 1. 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-amine - C7H13N3 | CSSB00011200923 [chem-space.com]

- 2. 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethylamine, 97% | Fisher Scientific [fishersci.ca]

- 3. PubChemLite - 2-(3,5-dimethyl-1h-pyrazol-1-yl)ethan-1-amine (C7H13N3) [pubchemlite.lcsb.uni.lu]

- 4. ijsred.com [ijsred.com]

- 5. jocpr.com [jocpr.com]

- 6. mdpi.com [mdpi.com]

- 7. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxicity study of pyrazole derivatives | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]

- 10. Novel Heterocyclic Hybrids Based on 2-Pyrazoline: Synthesis and Assessment of Anti-Inflammatory and Analgesic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, spectroscopic properties, and synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine. While specific biological signaling pathways for this compound are not extensively documented in current literature, this guide also explores the known biological activities of closely related pyrazole derivatives and outlines general experimental protocols relevant to the investigation of its potential therapeutic effects. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of pyrazole-based compounds.

Molecular Structure and Identification

This compound is a heterocyclic compound featuring a pyrazole ring substituted with two methyl groups and an ethylamine moiety. The structural details are crucial for understanding its chemical reactivity and potential biological interactions.

| Identifier | Value |

| Molecular Formula | C₇H₁₃N₃[1] |

| IUPAC Name | 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-amine |

| SMILES | CC1=CC(=NN1CCN)C[1] |

| InChI | InChI=1S/C7H13N3/c1-6-5-7(2)10(9-6)4-3-8/h5H,3-4,8H2,1-2H3[1] |

| InChIKey | FXLOXQBWUPCCDL-UHFFFAOYSA-N[1] |

| Molecular Weight | 139.20 g/mol [2] |

| CAS Number | 62821-88-9[2] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the verification of the molecular structure and purity of this compound.

Mass Spectrometry

Predicted mass spectrometry data indicates the expected mass-to-charge ratios (m/z) for various adducts of the molecule. This information is vital for its identification in complex mixtures and for confirming its molecular weight.

| Adduct | Predicted m/z |

| [M+H]⁺ | 140.11823[1] |

| [M+Na]⁺ | 162.10017[1] |

| [M-H]⁻ | 138.10367[1] |

| [M]⁺ | 139.11040[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR: A literature reference points to the existence of ¹³C NMR data for this compound in deuterated chloroform (CDCl₃).

¹H NMR: Detailed experimental ¹H NMR data for this compound is not currently available in public databases.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Experimental IR data with specific peak assignments for this compound is not publicly available.

Synthesis Protocols

The synthesis of pyrazole derivatives is well-established in organic chemistry. While a specific, detailed protocol for this compound is not explicitly outlined in the available literature, a general synthetic approach can be inferred from the synthesis of related pyrazole compounds. A common method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

General Experimental Protocol for Pyrazole Synthesis

The following is a generalized protocol for the synthesis of pyrazole derivatives, which can be adapted for the synthesis of this compound.

Procedure:

-

Reaction Setup: A mixture of the 1,3-dicarbonyl compound and the hydrazine derivative is prepared in a suitable solvent, such as ethanol or glacial acetic acid, in a round-bottom flask.[3]

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3][4]

-

Workup: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then subjected to a workup procedure, which may involve extraction and washing.

-

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired pyrazole derivative in high purity.[3]

To synthesize this compound, one would likely start with 3,5-dimethylpyrazole, which can be synthesized from acetylacetone and hydrazine hydrate.[4] The subsequent step would involve the alkylation of the pyrazole nitrogen with a suitable two-carbon synthon containing a protected amine group, followed by deprotection.

Biological Activity and Signaling Pathways

While specific studies on the biological activity and signaling pathways of this compound are limited, the broader class of pyrazole derivatives is known to exhibit a wide range of pharmacological properties. These include anti-inflammatory, analgesic, antimicrobial, and anticancer activities.[5]

Known Biological Activities of Pyrazole Derivatives

Research on various pyrazole-containing compounds has identified their interaction with several biological targets and pathways:

-

Anti-inflammatory and Analgesic Effects: Many pyrazole derivatives are known to exhibit anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway.[6]

-

Antimicrobial Activity: Several pyrazole derivatives have demonstrated efficacy against various bacterial and fungal strains.[7][8]

-

Anticancer Activity: Some pyrazole derivatives have shown cytotoxic effects against various cancer cell lines, with mechanisms that can involve the inhibition of tubulin polymerization or interference with other signaling pathways crucial for cancer cell proliferation and survival.[9]

-

Enzyme Inhibition: Pyrazole-based compounds have been developed as inhibitors for a variety of enzymes, including N-acylethanolamine-hydrolyzing acid amidase (NAAA) and phosphodiesterases (PDEs).[10]

Potential Signaling Pathways for Investigation

Based on the activities of related compounds, the following signaling pathways represent potential areas of investigation for this compound:

Experimental Workflows for Biological Evaluation

To elucidate the biological activity of this compound, a systematic experimental approach is required. This typically involves a series of in vitro and in vivo assays.

General Workflow for Biological Screening

The following diagram outlines a general workflow for the biological evaluation of a novel compound like this compound.

Experimental Protocols:

-

In Vitro Cytotoxicity Assay (MTT Assay): This assay is used to assess the effect of the compound on cell viability.

-

Plate cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.

-

-

In Vitro Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC): This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Prepare serial dilutions of the test compound in a suitable broth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the target microorganism.

-

Incubate the plate under appropriate conditions for the microorganism.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[7]

-

-

In Vivo Animal Models: If in vitro results are promising, the compound's efficacy and safety can be evaluated in animal models of specific diseases, such as carrageenan-induced paw edema for inflammation or tumor xenograft models for cancer.[11]

Conclusion

This compound is a molecule with a well-defined chemical structure. While detailed experimental data on its spectroscopic properties and specific biological functions are not yet widely available, the extensive research on related pyrazole derivatives suggests a high potential for a range of biological activities. This technical guide provides a solid foundation for researchers to design and execute further studies to fully characterize this compound and explore its therapeutic potential. Future work should focus on obtaining comprehensive experimental spectroscopic data, optimizing its synthesis, and conducting systematic biological screenings to identify its specific molecular targets and signaling pathways.

References

- 1. PubChemLite - 2-(3,5-dimethyl-1h-pyrazol-1-yl)ethan-1-amine (C7H13N3) [pubchemlite.lcsb.uni.lu]

- 2. 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethylamine, 97% | Fisher Scientific [fishersci.ca]

- 3. rsc.org [rsc.org]

- 4. tsijournals.com [tsijournals.com]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]ethanamine [smolecule.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Characterization of New 3,5-Dinaphthyl Substituted 2-Pyrazolines and Study of Their Antimicrobial Activity [mdpi.com]

- 9. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodologies for 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine. The information is curated to support research and development activities in medicinal chemistry and drug discovery.

Core Spectroscopic Data

Table 1: Nuclear Magnetic Resonance (NMR) Data

A definitive experimental ¹H NMR spectrum for this compound is not publicly available. However, analysis of structurally similar compounds, such as 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanone derivatives, allows for the prediction of chemical shifts.

| Proton | Predicted Chemical Shift (ppm) | Notes |

| Pyrazole-H (C4-H) | ~ 5.8 - 6.0 | Singlet |

| N-CH₂ | ~ 3.9 - 4.2 | Triplet |

| C-CH₂-NH₂ | ~ 2.8 - 3.1 | Triplet |

| Pyrazole-CH₃ (C3 & C5) | ~ 2.1 - 2.3 | Two singlets |

| NH₂ | Variable | Broad singlet |

A ¹³C NMR spectrum for this compound has been referenced in the literature, though the primary data is not widely accessible.[1] The predicted chemical shifts, based on related pyrazole structures, are presented below.

| Carbon | Predicted Chemical Shift (ppm) |

| Pyrazole C3 & C5 | ~ 148, ~140 |

| Pyrazole C4 | ~ 105 |

| N-CH₂ | ~ 50 |

| C-CH₂-NH₂ | ~ 40 |

| Pyrazole-CH₃ | ~ 11, ~13 |

Table 2: Infrared (IR) Spectroscopy Data

The expected characteristic IR absorption bands for this compound are based on the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300 - 3500 | Medium, broad |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium to strong |

| C=N Stretch (pyrazole) | ~ 1550 | Medium |

| C-N Stretch | 1000 - 1250 | Medium |

Table 3: Mass Spectrometry (MS) Data

Predicted mass spectrometry data is available from databases such as PubChem.[2]

| Adduct | Predicted m/z |

| [M+H]⁺ | 140.11823 |

| [M+Na]⁺ | 162.10017 |

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in readily available literature. However, a general synthetic strategy can be inferred from the synthesis of related pyrazole derivatives. The most probable synthetic route involves the N-alkylation of 3,5-dimethylpyrazole with a suitable two-carbon synthon containing a protected amine or a precursor functional group that can be converted to an amine.

A plausible synthetic pathway is outlined below:

Caption: Proposed synthetic workflow for this compound.

This proposed synthesis begins with the N-alkylation of 3,5-dimethylpyrazole with a haloacetonitrile, followed by the reduction of the nitrile group to the primary amine. This method is a common and effective way to introduce an aminoethyl side chain onto a heterocyclic core.

Logical Relationships in Spectroscopic Analysis

The structural elucidation of this compound relies on the correlation of data from various spectroscopic techniques. The logical flow of this analysis is depicted below.

Caption: Interrelation of spectroscopic methods for structural confirmation.

This diagram illustrates how mass spectrometry provides the molecular weight, infrared spectroscopy identifies the key functional groups (amine and pyrazole), and nuclear magnetic resonance spectroscopy reveals the precise connectivity of the atoms, all of which collectively confirm the structure of the target molecule.

References

An In-depth Technical Guide to the Potential Applications of Pyrazole-Based Ethylamines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the burgeoning field of pyrazole-based ethylamines, detailing their potential applications across medicinal chemistry, agrochemistry, and materials science. This document synthesizes current research to offer a detailed resource on the synthesis, biological activity, and mechanisms of action of this promising class of compounds.

Introduction to Pyrazole-Based Ethylamines

The pyrazole nucleus is a privileged scaffold in medicinal and agricultural chemistry, forming the core of numerous approved drugs and pesticides.[1][2] Its unique electronic properties and synthetic versatility allow for the creation of diverse derivatives with a wide range of biological activities.[3] The incorporation of an ethylamine moiety introduces a flexible side chain with a basic nitrogen atom, which can be crucial for interacting with biological targets through hydrogen bonding and ionic interactions. This combination of a rigid, aromatic pyrazole core and a flexible, interactive ethylamine side chain has led to the discovery of compounds with significant potential in several key areas.

Applications in Drug Development

Pyrazole-based ethylamines and their close analogs have shown considerable promise as therapeutic agents, particularly for disorders of the central nervous system (CNS). Their ability to interact with key neurological targets, such as monoamine oxidases and sigma-1 receptors, positions them as potential candidates for the treatment of neurodegenerative diseases, neuropathic pain, and depression.

Central Nervous System Agents

Monoamine Oxidase (MAO) Inhibition:

Monoamine oxidases are enzymes responsible for the degradation of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine.[2] Inhibition of MAO-A is a validated strategy for treating depression, while MAO-B inhibitors are used in the management of Parkinson's disease.[2] Several pyrazole derivatives have been identified as potent MAO inhibitors.[4][5]

Table 1: Monoamine Oxidase Inhibitory Activity of Pyrazole Derivatives

| Compound | Target | IC50 (µM) | Ki (µM) | Selectivity Index (SI) | Reference |

| EH7 (3-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole) | MAO-B | 0.063 | 0.034 | 133.0 | [4] |

| EH6 | MAO-B | 0.40 | - | >55.8 | [4] |

| EH8 | MAO-B | 0.69 | - | - | [4] |

| Compound 7 (a 1-thiocarbamoyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole derivative) | MAO-A | 0.058 | - | >1724 | [5] |

| Compound 8 (a 1-thiocarbamoyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole derivative) | MAO-A | 0.094 | - | >1063 | [5] |

| S5 (a pyridazinobenzylpiperidine derivative) | MAO-B | 0.203 | 0.155 | 19.04 | [6] |

| S16 (a pyridazinobenzylpiperidine derivative) | MAO-B | 0.979 | 0.721 | - | [6] |

Sigma-1 Receptor Antagonism:

The sigma-1 receptor is a unique intracellular chaperone protein involved in the modulation of calcium signaling and cellular stress responses.[7] It has emerged as a promising target for the treatment of neuropathic pain.[1][8] A notable example is S1RA (E-52862), a selective sigma-1 receptor antagonist with a pyrazole core and a morpholinoethyl group, which is structurally related to an ethylamine.[3]

Table 2: Sigma-1 Receptor Binding Affinity and In Vivo Efficacy of S1RA (E-52862)

| Compound | Target | Ki (nM) | In Vivo Model | Efficacy | Reference |

| S1RA (E-52862) | Sigma-1 Receptor | 17.0 ± 7.0 | Formalin-induced nociception, Capsaicin-induced mechanical hypersensitivity, Sciatic nerve injury-induced mechanical and thermal hypersensitivity | Dose-dependent inhibition of pain behaviors | [1][3] |

Experimental Protocols

Synthesis of 4-{2-[5-Methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862):

A detailed synthesis protocol for S1RA is described in patent literature.[9] A general synthetic approach involves the reaction of a naphthalen-2-yl-pyrazol-3-one intermediate with a suitable morpholinoethyl halide.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay:

A fluorometric assay is a standard method for determining the in vitro inhibitory activity of compounds against MAO-A and MAO-B.[8]

-

Materials: Recombinant human MAO-A and MAO-B enzymes, Kynuramine (substrate), Potassium phosphate buffer (pH 7.4), Test compounds (dissolved in DMSO), Reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B), 96-well black microplate, Fluorescence plate reader.

-

Procedure:

-

Prepare serial dilutions of the test compounds and reference inhibitors in the buffer.

-

In a 96-well plate, add 2 µL of the test compound or reference inhibitor solution.

-

Add 25 µL of MAO-A or MAO-B enzyme solution and pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 25 µL of the kynuramine substrate.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of 2N NaOH.

-

Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength of ~320 nm and an emission wavelength of ~380 nm.

-

Calculate the percent inhibition and determine the IC50 values.[8]

-

In Vivo Neuropathic Pain Model (Sciatic Nerve Injury):

This model is used to assess the efficacy of compounds in reducing pain hypersensitivity.[1]

-

Animals: Mice or rats.

-

Procedure:

-

Induce a partial sciatic nerve ligation.

-

After a recovery period, assess baseline mechanical and thermal hypersensitivity using von Frey filaments and a plantar test apparatus, respectively.

-

Administer the test compound (e.g., S1RA) or vehicle via an appropriate route (e.g., intraperitoneal or oral).

-

Measure mechanical and thermal sensitivity at various time points after drug administration.

-

Compare the responses in the drug-treated group to the vehicle-treated group to determine the antinociceptive effect.

-

Signaling Pathways

Monoamine Oxidase Inhibition Pathway:

Pyrazole-based ethylamines can act as inhibitors of monoamine oxidase, thereby preventing the breakdown of key neurotransmitters. This leads to an increase in their synaptic availability, which is the basis for their antidepressant and anti-Parkinsonian effects.

References

- 1. Pharmacological properties of S1RA, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] The selective sigma-1 receptor antagonist E-52862 attenuates neuropathic pain of different aetiology in rats | Semantic Scholar [semanticscholar.org]

- 3. E-52862 - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. diposit.ub.edu [diposit.ub.edu]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-Depth Technical Guide on the Discovery and History of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and historical context of the pyrazole derivative, 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine. While the core pyrazole structure has been known since the late 19th century, this specific ethanamine derivative gained attention in the latter half of the 20th century as a versatile building block in medicinal chemistry. This document details the foundational synthesis of its precursor, 3,5-dimethylpyrazole, and outlines a key synthetic route to the title compound, supported by available spectroscopic and physical data. The guide also touches upon the broader context of the biological activities of related pyrazole-containing compounds, providing a basis for understanding the potential applications of this molecule in drug discovery and development.

Introduction: The Pyrazole Scaffold

The history of pyrazole chemistry dates back to 1883 with the pioneering work of Ludwig Knorr. His synthesis of pyrazole derivatives through the condensation of 1,3-dicarbonyl compounds with hydrazines laid the groundwork for a vast field of heterocyclic chemistry. The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, has since become a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.

The Precursor: Discovery and Synthesis of 3,5-Dimethylpyrazole

The journey to this compound begins with its parent heterocycle, 3,5-dimethylpyrazole. This foundational compound is readily synthesized via the Knorr pyrazole synthesis, a method that has remained a staple in organic chemistry for over a century.

Historical Synthesis

The first syntheses of 3,5-dimethylpyrazole were reported in the late 19th and early 20th centuries. These early methods involved the condensation of acetylacetone (pentane-2,4-dione) with hydrazine or its salts.

Standard Experimental Protocol for 3,5-Dimethylpyrazole

A typical laboratory-scale synthesis of 3,5-dimethylpyrazole is as follows:

Materials:

-

Acetylacetone

-

Hydrazine hydrate or Hydrazine sulfate

-

Ethanol or an aqueous alkaline solution

-

n-Hexane (for recrystallization)

Procedure:

-

Hydrazine hydrate (1 equivalent) is dissolved in ethanol.

-

The solution is cooled in an ice bath.

-

Acetylacetone (1 equivalent) is added dropwise to the cooled hydrazine solution with constant stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for one hour.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude 3,5-dimethylpyrazole is then recrystallized from hot n-hexane to afford a crystalline solid.

This straightforward and efficient reaction provides high yields of the desired product.

Emergence of this compound

While the parent 3,5-dimethylpyrazole has a long history, the specific derivative this compound appears in the scientific literature more recently. A key publication by Verweij and his colleagues in 1992 in the "Recueil des Travaux Chimiques des Pays-Bas" brought this compound to the forefront as a ligand for coordination chemistry, a field with significant implications for catalysis and bioinorganic chemistry.

Synthesis of this compound

The synthesis of the title compound typically involves the N-alkylation of 3,5-dimethylpyrazole. One common approach is the reaction of the sodium salt of 3,5-dimethylpyrazole with a 2-haloethylamine, followed by deprotection if necessary. A plausible and frequently utilized synthetic pathway is outlined below.

Experimental Protocol:

Step 1: N-alkylation with 2-(Boc-amino)ethyl bromide

-

3,5-dimethylpyrazole is dissolved in a suitable aprotic solvent, such as dimethylformamide (DMF).

-

A strong base, such as sodium hydride (NaH), is added portion-wise at 0 °C to deprotonate the pyrazole nitrogen.

-

2-(Boc-amino)ethyl bromide is then added to the reaction mixture, which is subsequently stirred at room temperature overnight.

-

The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried, and concentrated to yield the Boc-protected intermediate.

Step 2: Deprotection of the Amine

-

The Boc-protected intermediate is dissolved in a suitable solvent, such as dichloromethane (DCM) or dioxane.

-

A strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, is added.

-

The mixture is stirred at room temperature until the deprotection is complete (monitored by TLC).

-

The solvent and excess acid are removed under reduced pressure.

-

The resulting salt is then neutralized with a base (e.g., aqueous NaOH) and the free amine is extracted with an organic solvent.

-

The final product, this compound, is purified by distillation or chromatography.

This two-step process provides a reliable method for the preparation of the target compound.

Physicochemical and Spectroscopic Data

The following table summarizes the key physical and spectroscopic properties of this compound.

| Property | Value |

| Molecular Formula | C₇H₁₃N₃ |

| Molecular Weight | 139.20 g/mol |

| CAS Number | 62821-88-9 |

| Appearance | Colorless to pale yellow liquid or solid |

| Boiling Point | Not definitively reported, likely >200 °C |

| ¹H NMR (CDCl₃, δ ppm) | ~1.5-2.0 (s, 6H, 2xCH₃), ~2.8-3.0 (t, 2H, CH₂-N), ~3.8-4.0 (t, 2H, N-CH₂), ~5.7 (s, 1H, pyrazole-H) |

| ¹³C NMR (CDCl₃, δ ppm) | ~10-14 (2xCH₃), ~40-42 (CH₂-N), ~50-52 (N-CH₂), ~105 (pyrazole-CH), ~140-148 (pyrazole-C) |

| IR (KBr, cm⁻¹) | ~3300-3400 (N-H stretch), ~2850-2950 (C-H stretch), ~1550 (C=N stretch) |

| Mass Spectrum (EI) | m/z 139 (M⁺), and characteristic fragmentation patterns |

Note: The exact spectral shifts may vary depending on the solvent and instrument used.

Biological Significance and Potential Applications

While specific biological studies on this compound as a standalone agent are not extensively documented in publicly available literature, the broader family of pyrazole derivatives exhibits a vast range of biological activities. These include, but are not limited to, anti-inflammatory, analgesic, antimicrobial, and anticancer properties.

The structural motif of this compound makes it a valuable synthon for the development of more complex molecules with potential therapeutic applications. The primary amine functionality serves as a key handle for derivatization, allowing for its incorporation into larger molecular scaffolds through amide bond formation, reductive amination, and other common synthetic transformations.

Logical Workflow for Synthesis

The synthesis of this compound can be visualized as a logical progression from simple starting materials to the final product.

Theoretical Studies on 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and practical aspects of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazole scaffold is a well-established pharmacophore, and its derivatives have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This document consolidates available data on the physicochemical properties, synthesis, and potential therapeutic applications of this compound and its derivatives, aiming to serve as a valuable resource for researchers in drug discovery and development.

Introduction

Pyrazole and its derivatives are a prominent class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their versatile chemical nature and broad spectrum of pharmacological activities have established them as a "privileged scaffold" in medicinal chemistry.[1][2][3] Numerous drugs incorporating the pyrazole moiety have been successfully commercialized, highlighting the therapeutic potential of this chemical class. This guide focuses on this compound, a key intermediate and a potential pharmacophore in its own right. The presence of a primary amine function offers a versatile handle for further chemical modifications, enabling the exploration of a vast chemical space for the development of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. The key properties of this compound and its hydrochloride salt are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃N₃ | PubChem |

| Molar Mass | 139.20 g/mol | Fisher Scientific[4] |

| CAS Number | 62821-88-9 | Fisher Scientific[4] |

| Predicted XlogP | 0.0 | PubChemLite[5] |

| Predicted pKa (Strongest Basic) | 9.4 | Not explicitly found in search results |

| Appearance | Colorless to light yellow oily liquid | ChemBK[6] |

| Solubility | Soluble in many organic solvents (e.g., ethanol, dimethylformamide), insoluble in water | ChemBK[6] |

Hydrochloride Salt:

| Property | Value | Source |

| Molecular Formula | C₇H₁₄ClN₃ | ChemBK[7] |

| Molar Mass | 175.66 g/mol | ChemBK[7] |

| CAS Number | 108641-46-9 | ChemBK[7] |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached in a two-step process: the formation of the 3,5-dimethylpyrazole core followed by its N-alkylation with a protected 2-aminoethyl moiety.

Synthesis of 3,5-dimethylpyrazole

The most common and efficient method for the synthesis of 3,5-dimethylpyrazole is the condensation reaction between acetylacetone and hydrazine.

Experimental Protocol:

-

Materials: Acetylacetone, Hydrazine hydrate or Hydrazine sulfate, Ethanol, Sodium hydroxide (if using hydrazine sulfate), Diethyl ether, Anhydrous potassium carbonate, Petroleum ether.

-

Procedure (using Hydrazine Hydrate):

-

In a round-bottom flask equipped with a reflux condenser, dissolve hydrazine hydrate in ethanol.

-

Cool the solution in an ice bath.

-

Slowly add acetylacetone dropwise to the cooled solution with continuous stirring. The reaction can be exothermic.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 1-2 hours.

-

Remove the ethanol under reduced pressure.

-

The resulting residue can be purified by recrystallization from petroleum ether to yield crystalline 3,5-dimethylpyrazole.

-

-

Procedure (using Hydrazine Sulfate):

-

In a round-bottom flask, dissolve hydrazine sulfate in an aqueous solution of sodium hydroxide.

-

Add acetylacetone to the solution and stir vigorously at room temperature. A precipitate of 3,5-dimethylpyrazole will form.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Filter the solid product and wash with cold water.

-

The crude product can be purified by recrystallization.

-

Synthesis of this compound

The introduction of the ethanamine side chain is typically achieved through N-alkylation of the pre-formed 3,5-dimethylpyrazole ring. A common strategy involves using a 2-haloethylamine derivative where the amine is protected, followed by deprotection.

Proposed Experimental Protocol:

-

Materials: 3,5-dimethylpyrazole, Sodium hydride (or another suitable base), Anhydrous solvent (e.g., DMF, THF), N-(2-bromoethyl)phthalimide (or another protected 2-haloethylamine), Hydrazine hydrate (for deprotection), Hydrochloric acid, Diethyl ether.

-

Step 1: N-Alkylation

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride in anhydrous DMF.

-

Add a solution of 3,5-dimethylpyrazole in anhydrous DMF dropwise at 0 °C.

-

Stir the mixture at room temperature for 1 hour to ensure complete formation of the pyrazolate anion.

-

Add a solution of N-(2-bromoethyl)phthalimide in anhydrous DMF dropwise to the reaction mixture.

-

Heat the reaction mixture (e.g., to 60-80 °C) and monitor the progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-alkylated product.

-

-

Step 2: Deprotection

-

Dissolve the crude N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)phthalimide in ethanol.

-

Add hydrazine hydrate and reflux the mixture.

-

After the reaction is complete (monitored by TLC), cool the mixture and remove the phthalhydrazide precipitate by filtration.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and bubble with dry HCl gas to precipitate the hydrochloride salt of the final product.

-

Filter and dry the precipitate to obtain this compound hydrochloride.

-

Biological Activities and Therapeutic Potential

While specific biological data for this compound is limited in the public domain, the broader class of pyrazole derivatives exhibits a remarkable range of pharmacological activities.[1][2][3] This suggests that the target compound is a valuable scaffold for the development of novel drugs.

Known activities of pyrazole derivatives include:

-

Antimicrobial Activity: Many pyrazole derivatives have shown potent activity against a variety of bacterial and fungal strains.[2][8] The mechanism often involves the inhibition of essential microbial enzymes.

-

Anti-inflammatory Activity: The pyrazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib. These compounds often act by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.

-

Anticancer Activity: Derivatives of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone have been reported to exhibit cytotoxic effects against various cancer cell lines.[5] The proposed mechanisms include DNA photocleavage and induction of apoptosis.

-

Antiviral Activity: Certain pyrazole derivatives have demonstrated efficacy against various viruses.[1]

-

Other Activities: The pyrazole scaffold has also been associated with analgesic, anticonvulsant, antidepressant, and antihyperglycemic properties.[1]

The primary amine in this compound provides a reactive site for the synthesis of a diverse library of derivatives. By modifying this amine, researchers can modulate the compound's pharmacokinetic and pharmacodynamic properties to target specific biological pathways.

Signaling Pathways

Direct evidence for the modulation of specific signaling pathways by this compound is not currently available in the literature. However, based on the known mechanisms of action of other pyrazole-containing drugs, several pathways can be hypothesized as potential targets.

For instance, the anti-inflammatory effects of pyrazole derivatives like celecoxib are mediated through the inhibition of the COX-2 enzyme, which is a key component of the arachidonic acid signaling pathway. This pathway leads to the production of prostaglandins, which are pro-inflammatory mediators.

The anticancer activities of some pyrazole derivatives have been linked to the induction of apoptosis. This could involve the modulation of key signaling pathways such as the p53 pathway or the Bcl-2 family of proteins.

Further research is required to elucidate the specific molecular targets and signaling pathways affected by this compound and its derivatives.

Conclusion

This compound is a versatile heterocyclic compound with significant potential for drug discovery and development. Its straightforward synthesis and the presence of a reactive primary amine make it an attractive starting point for the generation of large and diverse chemical libraries. While there is a need for more specific biological data on the parent compound, the extensive literature on the pharmacological activities of the pyrazole scaffold provides a strong rationale for its further investigation. This technical guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this promising molecule.

References

- 1. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. researchgate.net [researchgate.net]

- 5. PubChemLite - 2-(3,5-dimethyl-1h-pyrazol-1-yl)ethan-1-amine (C7H13N3) [pubchemlite.lcsb.uni.lu]

- 6. 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethylamine, 97% | Fisher Scientific [fishersci.ca]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. jocpr.com [jocpr.com]

A Technical Guide to the Safe Handling of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known safety and handling requirements for 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine (CAS No: 62821-88-9) and its hydrochloride salt (CAS No: 108641-46-9). Due to a lack of exhaustive toxicological data, this guide emphasizes a cautious approach, combining information from available Safety Data Sheets (SDS) with general best practices for handling corrosive and reactive amine compounds.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The primary risks associated with this compound involve its corrosive nature and potential for irritation upon contact. The following tables summarize its known physical and chemical properties and associated hazards.

Table 1: Physical and Chemical Properties

| Property | Value |

| Chemical Formula | C₇H₁₃N₃ |

| Molecular Weight | 139.20 g/mol |

| Appearance | White solid (may also be a liquid) |

| Boiling Point | Data not available |

| Melting Point | Data not available |

| Flash Point | Data not available |

| Auto-ignition Temperature | Data not available |

| Solubility | No specific data; likely soluble in organic solvents. |

Note: The hydrochloride salt (C₇H₁₃N₃·HCl) has a molecular weight of approximately 175.65 g/mol .[1][2]

Table 2: GHS Hazard Statements

| Hazard Code | Description |

| H302 | Harmful if swallowed.[3] |

| H314 | Causes severe skin burns and eye damage.[4] |

| H315 | Causes skin irritation.[3] |

| H318 | Causes serious eye damage.[3] |

| H335 | May cause respiratory irritation.[3] |

Exposure Controls and Personal Protection

Strict adherence to appropriate exposure controls and the use of personal protective equipment (PPE) are mandatory when handling this compound.

Engineering Controls:

-

Work should be conducted in a well-ventilated area. The use of a chemical fume hood is strongly recommended.

-

An eye wash station and safety shower must be readily accessible in the immediate work area.[5]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[5]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[2][5] Additional protective clothing, such as an apron or oversleeves, is recommended where splashing is possible.

-

Respiratory Protection: If working outside of a fume hood or if dusts/aerosols may be generated, wear a NIOSH-approved respirator.[5]

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to minimize risk.

Handling:

-

Avoid all direct contact with the substance. Do not breathe dust, vapors, or mists.[6]

-

Keep away from heat, sparks, and open flames.[5]

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.[7]

-

Use tools and equipment that are compatible with corrosive amines. Avoid copper, aluminum, zinc, and their alloys.

Storage:

-

Store in a cool, dry, and well-ventilated area away from direct sunlight.[5]

-

Keep containers tightly closed when not in use.[5]

-

Store away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[6]

-

Segregate from other chemicals, preferably in a designated corrosives cabinet.

Below is a logical workflow for the safe handling of this compound.

Caption: Workflow for safe handling of this compound.

First-Aid Measures

In the event of exposure, immediate action is crucial.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with large amounts of water for at least 15 minutes. Seek immediate medical attention.[5]

-

Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[5]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[5]

Accidental Release and Disposal

Spill Response:

-

Evacuate the area and ensure adequate ventilation.

-

Wear full PPE, including respiratory protection.

-

For liquid spills, contain with an inert absorbent material (e.g., sand, vermiculite).

-

For solid spills, carefully sweep up the material to avoid generating dust.

-

Collect all spilled material and absorbents into a suitable, labeled container for hazardous waste disposal.

-

Clean the spill area thoroughly.

Waste Disposal:

-

All waste containing this compound must be treated as hazardous waste.

-

Dispose of contents and containers in accordance with local, regional, and national regulations. This is typically done through a licensed chemical waste disposal service.[1]

-

Do not dispose of down the drain or into the environment.[1]

Experimental Protocols Cited

No specific, detailed experimental protocols for the synthesis or use of this compound were found in the context of safety and handling. The procedures outlined in this guide are based on the compilation of safety data sheets and established best practices for handling corrosive amines and pyrazole derivatives.[1][4][5][6] Users must adapt these guidelines to their specific experimental setups and conduct a thorough risk assessment before beginning any work.

References

- 1. benchchem.com [benchchem.com]

- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 3. chemistree.com.sg [chemistree.com.sg]

- 4. eng.uwo.ca [eng.uwo.ca]

- 5. diplomatacomercial.com [diplomatacomercial.com]

- 6. teamchem.co [teamchem.co]

- 7. AMINES, [CORROSIVE LIQUID] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Solubility of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine, a key building block in pharmaceutical and agrochemical research. While specific quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature, this guide offers a predictive analysis based on its structural features and provides detailed experimental protocols for its determination.

Predicted Solubility Profile

This compound is a molecule featuring a substituted pyrazole ring and a primary amine. This structure suggests a nuanced solubility profile. The presence of nitrogen atoms in the pyrazole ring and the primary amine group allows for hydrogen bonding, which is a significant factor in its solubility.

Generally, aliphatic amines exhibit some degree of solubility in water, a property that tends to decrease as the number of carbon atoms in the molecule increases.[1] For organic solvents, these amines, particularly polar ones, are often effective solvents.[1] The pyrazole moiety itself is considered to have limited solubility in water but is more soluble in organic solvents like ethanol, methanol, and acetone.[2] Based on these characteristics, it can be predicted that this compound will exhibit good solubility in polar organic solvents, especially those capable of hydrogen bonding. Its basic nature, due to the amine group, also implies that its solubility in acidic aqueous solutions will be enhanced through the formation of a more polar ammonium salt.

Data Presentation: Quantitative Solubility

To facilitate systematic data collection and comparison, the following table structure is recommended for recording experimentally determined solubility data for this compound.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Methanol | ||||

| Ethanol | ||||

| Isopropanol | ||||

| Acetone | ||||

| Acetonitrile | ||||

| Dichloromethane | ||||

| Chloroform | ||||

| Ethyl Acetate | ||||

| Tetrahydrofuran (THF) | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| N,N-Dimethylformamide (DMF) | ||||

| Toluene | ||||

| Hexane |

Experimental Protocols

A standardized method for determining the solubility of a compound in an organic solvent is crucial for obtaining reproducible results. The following is a general protocol that can be adapted for this compound.

Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a specified temperature.

Materials:

-

This compound (of known purity)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique for quantification.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial. The excess solid should be clearly visible.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Equilibrate the mixture at a constant temperature using a shaker or water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The mixture should be continuously agitated.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

Analyze the filtered sample and the standard solutions using a calibrated analytical method (e.g., HPLC).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the filtered sample by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

The determined concentration represents the saturation solubility of the compound in that solvent at the specified temperature. Express the solubility in appropriate units (e.g., mg/mL or mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Caption: A flowchart illustrating the key steps in the experimental determination of compound solubility.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine, a valuable building block in medicinal chemistry and drug discovery. The protocols outlined below are based on established chemical principles for the formation of the pyrazole ring and its subsequent N-alkylation.

Introduction

The 3,5-dimethylpyrazole moiety is a common scaffold in a variety of biologically active compounds. The introduction of an aminoethyl side chain at the N1 position provides a key functional group for further derivatization and interaction with biological targets. This protocol details a reliable two-step synthesis to obtain the target compound.

Quantitative Data Summary

The following table summarizes typical yields and purity for each step of the synthesis. These values are representative and may vary depending on the specific reaction conditions and scale.

| Step | Reaction | Starting Materials | Product | Typical Yield (%) | Purity (by HPLC) (%) |

| 1 | Synthesis of 3,5-dimethylpyrazole | Acetylacetone, Hydrazine hydrate | 3,5-dimethylpyrazole | >90 | >99 |

| 2 | N-alkylation of 3,5-dimethylpyrazole and subsequent reduction | 3,5-dimethylpyrazole, 2-Chloroacetonitrile, Reducing agent | This compound | 70-85 | >97 |

Experimental Protocols

Step 1: Synthesis of 3,5-dimethylpyrazole

This procedure outlines the synthesis of the pyrazole core from commercially available starting materials.[1][2]

Materials:

-

Acetylacetone

-

Hydrazine hydrate

-

Glacial acetic acid (catalyst)

-

Water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve acetylacetone (1.0 eq) in water.

-

Add a catalytic amount of glacial acetic acid to the solution.

-

Cool the reaction mixture to 0-5 °C using an ice bath.

-

Slowly add hydrazine hydrate (1.0 eq) dropwise to the cooled solution via a dropping funnel, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 3 hours.

-

Cool the reaction mixture in an ice bath to induce crystallization of the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with cold water.

-

Dry the product under vacuum to yield 3,5-dimethylpyrazole as a white crystalline solid.

Step 2: Synthesis of this compound

This two-part procedure describes the N-alkylation of 3,5-dimethylpyrazole with 2-chloroacetonitrile followed by the reduction of the nitrile to the desired primary amine.

Part A: Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile

Materials:

-

3,5-dimethylpyrazole (from Step 1)

-

2-Chloroacetonitrile

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Magnetic stirrer and stir bar

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 3,5-dimethylpyrazole (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone.

-

Stir the suspension at room temperature for 15 minutes.

-

Add 2-chloroacetonitrile (1.1 eq) to the mixture.

-

Attach a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for 12-18 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Wash the solid residue with acetone.

-

Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile. The crude product can be used in the next step without further purification or can be purified by column chromatography.

Part B: Reduction to this compound

Materials:

-

2-(3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile (from Part A)

-

Lithium aluminum hydride (LiAlH₄) or another suitable reducing agent (e.g., H₂/Raney Nickel)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Three-necked round-bottom flask

-

Dropping funnel

-

Nitrogen or Argon gas supply

-

Sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

Set up a dry, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon).

-

In the flask, prepare a suspension of lithium aluminum hydride (2.0 eq) in anhydrous diethyl ether or THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

-